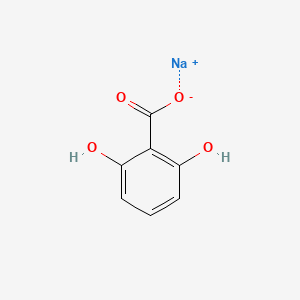
Sodium gamma-resorcylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The preparation of sodium gamma-resorcylate typically involves the neutralization of gamma-resorcylic acid with sodium hydroxide. The reaction is straightforward and can be represented as follows:
C7H6O4+NaOH→C7H5NaO4+H2O
This reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound involves the extraction of gamma-resorcylic acid from natural sources or its synthesis through chemical processes, followed by neutralization with sodium hydroxide. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
化学反応の分析
Types of Reactions: Sodium gamma-resorcylate undergoes several types of chemical reactions, including:
Decarboxylation: Catalyzed by gamma-resorcylate decarboxylase, resulting in the formation of resorcinol and carbon dioxide.
Oxidation: Can be oxidized to form various quinones under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters and ethers.
Common Reagents and Conditions:
Decarboxylation: Requires the enzyme gamma-resorcylate decarboxylase and typically occurs under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for esterification and etherification reactions, respectively.
Major Products:
Decarboxylation: Resorcinol and carbon dioxide.
Oxidation: Various quinones.
Substitution: Esters and ethers of gamma-resorcylate.
科学的研究の応用
Sodium gamma-resorcylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of sodium gamma-resorcylate primarily involves its decarboxylation to resorcinol. This reaction is catalyzed by the enzyme gamma-resorcylate decarboxylase, which binds to the substrate through coordination with a manganese ion in the active site. The enzyme facilitates the transfer of a proton to the carboxylate group, leading to the release of carbon dioxide and the formation of resorcinol .
類似化合物との比較
Sodium gamma-resorcylate can be compared with other similar compounds, such as:
Sodium salicylate: Similar in structure but has a hydroxyl group at the ortho position instead of the meta position.
Sodium benzoate: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
Sodium 2,4-dihydroxybenzoate: Has hydroxyl groups at the ortho and para positions, leading to different reactivity and applications
This compound is unique due to its specific hydroxyl group positioning, which influences its reactivity and the types of reactions it undergoes. This uniqueness makes it valuable in various scientific and industrial applications.
特性
CAS番号 |
935-70-6 |
|---|---|
分子式 |
C7H5NaO4 |
分子量 |
176.10 g/mol |
IUPAC名 |
sodium;2,6-dihydroxybenzoate |
InChI |
InChI=1S/C7H6O4.Na/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3,8-9H,(H,10,11);/q;+1/p-1 |
InChIキー |
AHRCREUHIWVOMK-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C(=C1)O)C(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


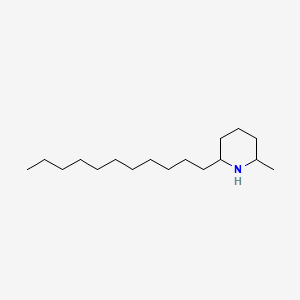
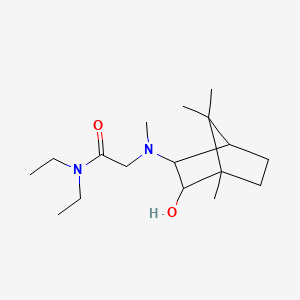
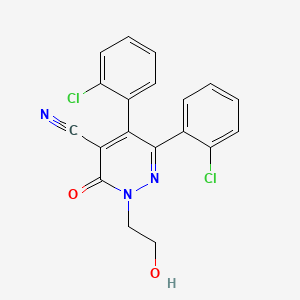
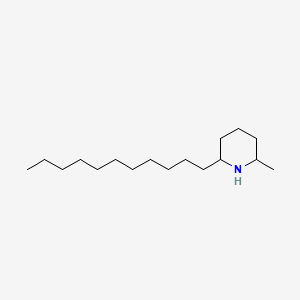

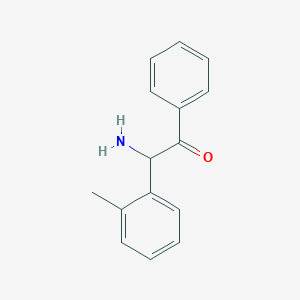

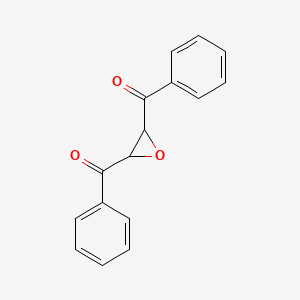
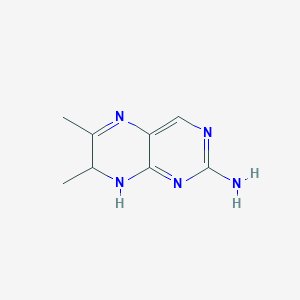
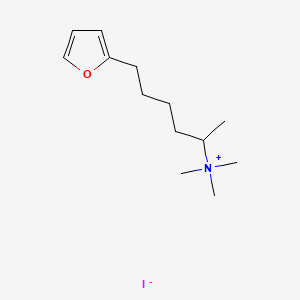
![Silane, dimethyl[2-(pentafluorophenyl)ethyl]-](/img/structure/B13774164.png)



